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molecular formula C17H22N2O3 B8460781 1-(Tert-butoxycarbonyl)-4-isocyanato-4-phenylpiperidine

1-(Tert-butoxycarbonyl)-4-isocyanato-4-phenylpiperidine

Cat. No. B8460781
M. Wt: 302.37 g/mol
InChI Key: VQRFILUFXJPLJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07834008B2

Procedure details

Triethylamine (5.02 mL, 36.1 mmol) and diphenylhosphoryl azide (4.24 mL, 19.7 mmol) are added to a solution of 1-(tert-butoxycarbonyl)-4-phenyl-4-piperidinecarboxylic acid (5.0 g, 16.4 mmol) in dry DMF (50 mL) under nitrogen at ambient temperature. The mixture is stirred at ambient temperature for 2 h, and then heated to 60° C. for 3 h. The mixture is slightly cooled and concentrated in vacuo. Water (75 mL) is added to the remanence followed by extraction with ethyl acetate (2×75 mL). Combined organic fractions are washed with brine (3×50 mL), dried (MgSO4) and evaporated to dryness. The crude mixture is purified by silica gel chromatography eluting with ethyl acetate-heptane (1:4). This furnishes 4.8 g (98%) of the wanted 1-(tert-butoxycarbonyl)-4-isocyanato-4-phenyl-piperidine as a clear oil. LC/MS (m/z) 203.2 (M-boc+H+); tR=3.64 min. 1H NMR (CDCl3) 1.49 (s, 9H); 1.92 (bd, 2H); 2.02 (dt, 2H); 3.15 (bt, 2H); 4.17 (bs, 2H); 7.26 (dd, 1H); 7.39 (dt, 2H); 7.44 (dd, 2H).
Quantity
5.02 mL
Type
reactant
Reaction Step One
Name
Quantity
4.24 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C(N(CC)CC)C.[N-]=[N+]=[N-].[C:11]([O:15][C:16]([N:18]1[CH2:23][CH2:22][C:21]([C:27]2[CH:32]=[CH:31][CH:30]=[CH:29][CH:28]=2)(C(O)=O)[CH2:20][CH2:19]1)=[O:17])([CH3:14])([CH3:13])[CH3:12].C[N:34]([CH:36]=[O:37])C>>[C:11]([O:15][C:16]([N:18]1[CH2:19][CH2:20][C:21]([N:34]=[C:36]=[O:37])([C:27]2[CH:32]=[CH:31][CH:30]=[CH:29][CH:28]=2)[CH2:22][CH2:23]1)=[O:17])([CH3:13])([CH3:14])[CH3:12]

Inputs

Step One
Name
Quantity
5.02 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
4.24 mL
Type
reactant
Smiles
[N-]=[N+]=[N-]
Name
Quantity
5 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)(C(=O)O)C1=CC=CC=C1
Name
Quantity
50 mL
Type
reactant
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred at ambient temperature for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated to 60° C. for 3 h
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is slightly cooled
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
ADDITION
Type
ADDITION
Details
Water (75 mL) is added to the remanence
EXTRACTION
Type
EXTRACTION
Details
followed by extraction with ethyl acetate (2×75 mL)
WASH
Type
WASH
Details
Combined organic fractions are washed with brine (3×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The crude mixture is purified by silica gel chromatography
WASH
Type
WASH
Details
eluting with ethyl acetate-heptane (1:4)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)(C1=CC=CC=C1)N=C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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